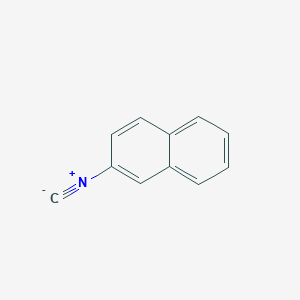
2-Naphthyl isocyanide
描述
2-Naphthyl isocyanide, also known as 2-isocyanonaphthalene or 2-naphthalenylisonitrile, is an organic compound with the molecular formula C11H7N. It is a member of the isocyanide family, characterized by the presence of a functional group with the general structure R-N≡C. This compound is notable for its unique reactivity and applications in various fields of chemistry and industry .
作用机制
2-Naphthyl isocyanide, also known as 2-Isocyanonaphthalene, is a chemical compound with the empirical formula C11H7N . This compound has been employed in various scientific applications, including organic synthesis, spectroscopy, and analytical chemistry .
Target of Action
It is believed to function as an electron donor, readily providing electrons to other compounds .
Mode of Action
This compound’s mode of action is believed to involve electron donation. This electron donation plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .
Biochemical Pathways
It is known to be involved in the oxidative metabolism of 2-naphthyl isothiocyanate in rat liver microsomes .
Result of Action
It is known to be formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate
Action Environment
It is known that the compound demonstrates solubility in water, ethanol, and acetone, while remaining insoluble in ether . This suggests that the compound’s action may be influenced by the solvent environment.
生化分析
Biochemical Properties
2-Naphthyl Isocyanide demonstrates solubility in water, ethanol, and acetone, while remaining insoluble in ether . It is believed to function as an electron donor, readily providing electrons to other compounds . This electron donation plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .
Cellular Effects
The precise cellular effects of this compound remain elusive. It is known to have some impact on the respiratory system
Molecular Mechanism
It is believed to function as an electron donor, which plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 60-64°C (lit.)
Dosage Effects in Animal Models
There is limited information available on the effects of varying dosages of this compound in animal models. It is known that the compound has some toxic effects, including harm upon inhalation, contact with skin, and if swallowed .
准备方法
Synthetic Routes and Reaction Conditions: 2-Naphthyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of formamides using reagents such as phosphoryl trichloride (POCl3), p-toluenesulfonyl chloride (TsCl), or a combination of triphenylphosphine (PPh3) and iodine (I2). These reagents facilitate the removal of water, leading to the formation of the isocyanide group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of isocyanide synthesis can be applied. These methods typically involve large-scale dehydration reactions under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Naphthyl isocyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyanide group under mild conditions.
Major Products Formed:
Oxidation: 2-Naphthyl isocyanate or other oxidized derivatives.
Reduction: 2-Naphthylamine.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
科学研究应用
2-Naphthyl isocyanide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of diverse organic compounds, including isocyanates, isothiocyanates, and isonitriles.
Spectroscopy: It serves as an internal standard in spectroscopic analyses, aiding in the quantification of other compounds.
Analytical Chemistry: It is employed as a reagent for detecting trace amounts of metal ions in solutions.
Biological Research: Studies have explored its potential as a genotoxicant and its interactions with enzymes and DNA.
相似化合物的比较
2-Naphthyl isocyanate: An oxidized derivative of 2-naphthyl isocyanide.
4-Methoxyphenyl isocyanide: Another isocyanide with a methoxy group on the phenyl ring.
2,6-Dimethylphenyl isocyanide: An isocyanide with two methyl groups on the phenyl ring.
tert-Butyl isocyanide: An isocyanide with a tert-butyl group.
Uniqueness: this compound is unique due to its naphthalene backbone, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
属性
IUPAC Name |
2-isocyanonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDMRCHFQQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584409 | |
| Record name | 2-Isocyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10124-78-4 | |
| Record name | 2-Isocyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique reactivity features of 2-Naphthyl Isocyanide in chemical reactions?
A1: this compound demonstrates intriguing reactivity with dititanium dihydride complexes, leading to dinitrogen (N2) cleavage and subsequent multicoupling reactions. [] This reaction pathway highlights the potential of this compound in activating and functionalizing nitrogen, a process of significant interest in chemistry.
Q2: Can you elaborate on the role of this compound in dinitrogen activation?
A2: Studies have shown that when a dititanium dihydride complex reacts with an excess of this compound, it results in the cleavage of the N≡N bond. [] This process ultimately leads to the formation of a novel amidoamidinatoguanidinate complex, showcasing the ability of this compound to participate in intricate multi-component coupling reactions.
Q3: Are there any studies investigating the use of this compound in the synthesis of luminescent materials?
A3: Yes, research indicates that this compound serves as a valuable ligand in synthesizing luminescent cationic biscyclometalated iridium(III) complexes. [, ] These complexes exhibit promising photophysical properties, including efficient phosphorescence and good electrochemical stability, making them attractive candidates for applications in optoelectronic devices.
Q4: How does the structure of this compound influence the properties of the resulting iridium(III) complexes?
A4: Incorporating this compound as a ligand in iridium(III) complexes impacts their electrochemical and luminescent properties. [, ] Notably, these complexes display wide redox windows and tunable emission colors, ranging from blue to orange, depending on the specific cyclometalating ligands used in conjunction with this compound.
Q5: Beyond its synthetic applications, is this compound employed in any biological studies?
A5: Interestingly, this compound has been used as a substrate in a spectrophotometric assay developed to study the enzymatic activity of isocyanide hydratase (ICH) from Pseudomonas fluorescens. [] This research provides insights into the enzyme's catalytic mechanism and its structural features that contribute to substrate specificity.
Q6: What insights do computational studies provide regarding the reactions involving this compound?
A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of reactions involving this compound, particularly in the context of dinitrogen activation and multicoupling reactions with dititanium dihydride complexes. [] These computational studies provide a deeper understanding of the reaction pathways and intermediates involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



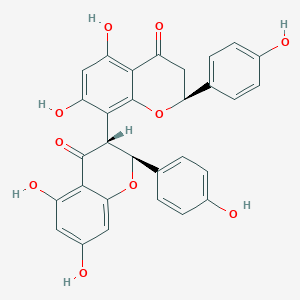

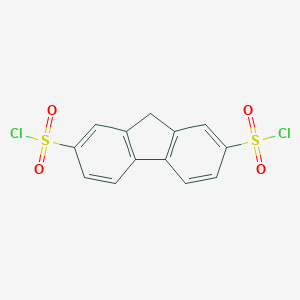
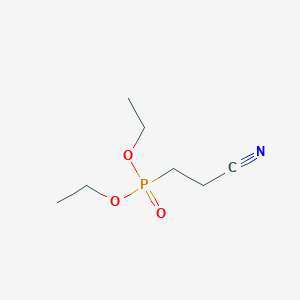



![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)

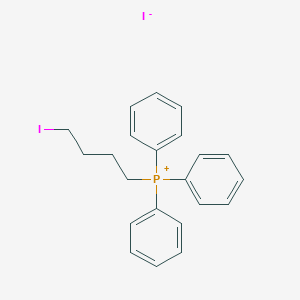


![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
